molecular formula C16H24N2O3S B12268733 N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12268733
M. Wt: 324.4 g/mol
InChI Key: FFNWHUCOTMCOLQ-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a methoxyphenyl group. The cyclopropanesulfonamide moiety is introduced in the final steps of the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C16H24N2O3S/c1-21-15-4-2-13(3-5-15)12-18-10-8-14(9-11-18)17-22(19,20)16-6-7-16/h2-5,14,16-17H,6-12H2,1H3

InChI Key

FFNWHUCOTMCOLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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